molecular formula C24H27N5O2S2 B3007409 2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-isopropylphenyl)acetamide CAS No. 1359312-15-4

2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-isopropylphenyl)acetamide

Cat. No. B3007409
CAS RN: 1359312-15-4
M. Wt: 481.63
InChI Key: PSZUDOQVFSTYQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule with potential medicinal properties . It belongs to the class of compounds known as pyrazolo-pyridines, which are known for their anti-inflammatory properties .


Synthesis Analysis

The synthesis of similar compounds involves a two-step reaction . The first step is the synthesis of (3Z,5E)-1-methyl-3,5-bis(thiophen-2-ylmethylene)piperidin-4-one derivatives by stirring the mixture of 1-methylpiperidin-4-one and substituted thiophene-carbaldehydes in the presence of methanol . In the second and final step, these compounds are refluxed with phenyl-hydrazine to achieve the target compounds .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. Alkynes, for instance, are organic molecules made of the functional group carbon-carbon triple bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its molecular structure. Alcohols, for example, are organic compounds with a hydroxyl (OH) functional group on an aliphatic carbon atom .

Scientific Research Applications

Heterocyclic Compound Synthesis

This compound is associated with the synthesis of innovative heterocycles, which are crucial in developing pharmaceuticals and agrochemicals. Research highlights its role in generating compounds with potential insecticidal activity against pests like the cotton leafworm, Spodoptera littoralis. These compounds include pyrrole, pyridine, and thiophene derivatives, among others, which are identified through various spectroscopic techniques such as IR, MS, and NMR (Fadda et al., 2017).

Coordination Complexes and Antioxidant Activity

Another application involves synthesizing coordination complexes with metals like Co(II) and Cu(II), using pyrazole-acetamide derivatives. These complexes have been studied for their antioxidant activity, showing significant potential in scavenging free radicals, which is crucial in combating oxidative stress-related diseases (Chkirate et al., 2019).

Radioligand Synthesis for Imaging

The compound plays a role in synthesizing selective radioligands for imaging the translocator protein (18 kDa) with positron emission tomography (PET). This application is critical in neurological research, aiding in the study of brain inflammation and neurodegeneration (Dollé et al., 2008).

Antimicrobial and Antitumor Activities

Research also explores its derivatives for antimicrobial and antitumor activities. For instance, thiazoles and their fused derivatives synthesized from related precursors have shown promising antimicrobial properties against bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents (Wardkhan et al., 2008).

Additionally, certain pyrazolo[3,4-d]pyrimidine derivatives have been evaluated for their antitumor activity, indicating the compound's relevance in cancer research. Some derivatives displayed moderate activity against human breast adenocarcinoma cell lines, highlighting their potential as anticancer agents (El-Morsy et al., 2017).

Mechanism of Action

The compound’s anti-inflammatory properties could be due to its ability to inhibit COX-2, a key enzyme involved in inflammation . In silico and in vitro COX-2 inhibition studies have shown that similar compounds have excellent binding affinity and inhibitory activity .

properties

IUPAC Name

2-[1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O2S2/c1-5-29-22-21(16(4)27-29)26-24(28(23(22)31)13-19-7-6-12-32-19)33-14-20(30)25-18-10-8-17(9-11-18)15(2)3/h6-12,15H,5,13-14H2,1-4H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSZUDOQVFSTYQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=CS3)SCC(=O)NC4=CC=C(C=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-isopropylphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.